molecular formula C19H22N4S B5738571 N-METHYL-N'-(1-NAPHTHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA

N-METHYL-N'-(1-NAPHTHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA

Cat. No.: B5738571
M. Wt: 338.5 g/mol
InChI Key: CPJFEJUIIZSNEA-UHFFFAOYSA-N
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Description

N-METHYL-N’-(1-NAPHTHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiourea group, which is known for its versatility in chemical reactions and its ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N’-(1-NAPHTHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA typically involves multiple steps, starting with the preparation of the individual components. The process generally includes:

    Formation of the Naphthyl Group: This step involves the synthesis of the 1-naphthyl group, which can be achieved through various organic reactions such as Friedel-Crafts alkylation.

    Preparation of the Pyrazolyl Group: The 1,3,5-trimethyl-1H-pyrazol-4-yl group is synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the naphthyl and pyrazolyl groups with the thiourea moiety under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N’-(1-NAPHTHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.

Scientific Research Applications

N-METHYL-N’-(1-NAPHTHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea group.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-METHYL-N’-(1-NAPHTHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-METHYL-N’-(1-NAPHTHYL)THIOUREA: Lacks the pyrazolyl group, resulting in different chemical properties and applications.

    N-METHYL-N’-(1-NAPHTHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA: Contains a urea group instead of thiourea, affecting its reactivity and biological activity.

Uniqueness

N-METHYL-N’-(1-NAPHTHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is unique due to the presence of both naphthyl and pyrazolyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

1-methyl-3-naphthalen-1-yl-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S/c1-13-17(14(2)23(4)21-13)12-22(3)19(24)20-18-11-7-9-15-8-5-6-10-16(15)18/h5-11H,12H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJFEJUIIZSNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)C(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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